

troubleshooting weldability issues in high-nitrogen stainless steels

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Compound of Interest

Compound Name: STEEL

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Technical Support Center: High-Nitrogen Stainless Steels

This guide provides troubleshooting assistance for common weldability issues encountered when working with high-nitrogen stainless **steels**. The information is tailored for researchers and scientists to diagnose and resolve problems during experimental welding processes.

Frequently Asked Questions (FAQs)

Issue: Porosity in the Weld

Q1: What causes porosity in my high-nitrogen stainless **steel** welds?

A1: Porosity, the formation of gas-filled cavities in the weld metal, is a primary concern when welding high-nitrogen **steels**. The main cause is the entrapment of gases, principally nitrogen (N₂) and hydrogen. During welding, the solubility of nitrogen in the molten **steel** decreases sharply at high temperatures. If the nitrogen content in the molten pool exceeds the solubility limit, the excess nitrogen attempts to escape, forming bubbles that can become trapped as the weld solidifies, creating pores.

Key contributing factors include:

- **Nitrogen Supersaturation:** The high nitrogen content of the base metal can easily lead to supersaturation in the weld pool.

- **Inadequate Shielding Gas:** Insufficient shielding gas coverage allows atmospheric gases like nitrogen and oxygen to be drawn into the weld pool. Leaks in the gas delivery system or improper gas flow rates are common culprits.
- **Contamination:** The presence of moisture, oil, grease, or dirt on the base metal or filler wire can introduce hydrogen and other gases, leading to porosity.
- **Welding Parameters:** Incorrect welding parameters, such as excessively high travel speed, can prevent gas from escaping the molten pool before solidification.

Q2: How can I prevent or remedy N₂ porosity?

A2: Preventing nitrogen porosity involves controlling the nitrogen content in the weld pool and ensuring a clean, stable welding process.

- **Optimize Shielding Gas:** Use a shielding gas mixture designed to control nitrogen levels. Adding a certain percentage of nitrogen to an argon-based shielding gas can help suppress the loss of nitrogen from the weld pool, but excessive amounts will increase porosity. An optimized ternary shielding gas, such as 87% Ar - 6.5% N₂ - 6.5% CO₂, has been shown to improve mechanical properties while managing porosity.
- **Control Welding Parameters:** Adopting a welding method with a low heat input can help. Additionally, adjusting parameters like welding current, travel speed, and torch angle can create a more stable weld pool, allowing gases to escape.
- **Select Appropriate Filler Materials:** The nitrogen content of the welding wire is critical. Using a wire with an optimized nitrogen content (e.g., around 0.6% in one study) can maximize strength and impact energy without introducing excessive porosity.
- **Ensure Cleanliness:** Thoroughly clean the base metal and any filler materials before welding to remove contaminants that can introduce hydrogen or other gases.

Issue: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q1: My welds are cracking. What is the likely cause?

A1: Welds in high-nitrogen stainless **steels** can be susceptible to hot cracking (also known as solidification cracking). This defect occurs during weld solidification at high temperatures. Nitrogen is a strong austenite stabilizer. In stainless **steel** welds, a small amount of delta ferrite in the microstructure is beneficial as it helps prevent hot cracking. By strongly promoting a fully austenitic solidification mode, high nitrogen content can increase the susceptibility to hot cracking.

Q2: How can I prevent hot cracking?

A2: The primary strategy is to control the solidification mode of the weld metal.

- **Filler Metal Selection:** Use a filler metal with a chemical composition that promotes the formation of a small amount of primary delta ferrite (e.g., 5-10%) in the solidified weld metal. Filler metals like the 309L series are often used for joining dissimilar metals and can provide a suitable microstructure.
- **Control Impurities:** Elements like sulfur and phosphorus are major contributors to hot cracking. Use base metals and filler materials with the lowest possible levels of these impurities.
- **Minimize Weld Strain:** Reduce the stresses on the solidifying weld metal by using appropriate joint designs and clamping techniques.

Issue: Poor Mechanical Properties or Corrosion Resistance

Q1: Why are the mechanical properties (e.g., tensile strength) of my welded joint lower than the base metal?

A1: A reduction in mechanical properties is often linked to defects and compositional changes during welding.

- **Nitrogen Loss:** Nitrogen is a crucial alloying element that provides solid solution strengthening. If nitrogen is lost from the weld pool during fusion welding, the resulting weld metal will have lower strength than the high-nitrogen base material.

- **Weld Defects:** The presence of porosity or micro-cracks acts as stress concentrators, significantly reducing the tensile strength, ductility, and fatigue resistance of the joint.
- **Unfavorable Microstructure:** The precipitation of nitrides can be detrimental to the mechanical properties of the weld.

Q2: The corrosion resistance of my weld seems compromised. Why?

A2: Nitrogen plays a significant role in the corrosion resistance of stainless **steel**, particularly its resistance to pitting and localized corrosion.

- **Loss of Nitrogen:** A decrease in nitrogen content in the weld area due to outgassing will reduce its pitting resistance.
- **Sensitization:** During welding, the heat can cause chromium to combine with carbon, forming chromium carbides at grain boundaries. This depletes the surrounding area of chromium, reducing its ability to form the protective passive layer and making it susceptible to intergranular corrosion, a phenomenon known as "weld decay".
- **Oxidation ("Sugaring"):** Inadequate shielding of the back side of a weld can lead to severe oxidation, often called "sugaring." This oxidized surface has poor corrosion resistance. Proper back purging with an inert gas like argon is essential to prevent this.

Data and Parameters

Table 1: Example MIG Welding Parameters for High-Nitrogen Steel

(Data derived from a study on 12mm to 40mm thick high-nitrogen austenitic stainless **steel** plates)

Parameter	Optimized Value
Welding Current	260 A
Welding Speed	600 mm/min
Shielding Gas Flow Rate	20 L/min
Torch Height	15 mm
Torch Angle	6 degrees

Table 2: Effect of Shielding Gas Composition on Weld Properties

(Data generalized from review studies)

Shielding Gas Composition (in Argon)	Effect on Tensile Strength	Effect on Porosity
0% N ₂	Lower Strength (e.g., ~784 MPa)	Low
6.5% N ₂ + 6.5% CO ₂	Optimal Strength	Moderate
>10% N ₂	Increased Strength (e.g., ~852 MPa at 20% N ₂)	High / Unacceptable

Table 3: Effect of Filler Wire Nitrogen Content on Weld Properties

(Data from a study on HNS welding)

N Content in Welding Wire	Tensile Strength	Impact Energy	Porosity Level
0.15%	Lowest	-	Low
0.60%	Highest (912.5 MPa)	Highest (138.17 J)	Low
0.84% - 0.90%	Decreased	Decreased	High / Severe

Table 4: Mechanical Properties of Optimized HNS Welded Joints

(Data from a study on 20mm and 40mm thick plates using optimized parameters)

Property	20mm Thickness Joint	40mm Thickness Joint	Base Metal (for comparison)
Tensile Strength (Rm)	844 MPa (>80% of base)	>80% of base metal	~1055 MPa
Yield Strength (Rp0.2)	720 MPa	-	-
Elongation	12.8%	18.0%	-
Impact Energy	158 J (58% of base)	130 J (48% of base)	~272 J

Experimental Protocols

Protocol: Metal Inert Gas (MIG) Welding of High-Nitrogen Steel Plates

This protocol provides a general methodology for MIG welding based on successful experimental parameters.

1. Material Preparation:

- Clean the surfaces of the high-nitrogen stainless **steel** plates and the filler wire thoroughly. Use a dedicated stainless **steel** wire brush and a solvent like acetone to remove all oils, grease, moisture, and surface oxides.

- For plates thicker than a few millimeters, prepare a double-V butt weld groove with a 60-degree angle and a 2mm gap to ensure proper penetration.

2. Equipment Setup:

- Select a filler wire with an optimized nitrogen content (e.g., ~0.6%) to balance strength and porosity risk.
- Set up the shielding gas supply. Use a ternary mixture such as 87% Ar - 6.5% N₂ - 6.5% CO₂ for optimal results.
- Ensure there are no leaks in the gas lines.

3. Welding Parameter Configuration:

- Set the welding parameters based on the material thickness. For a starting point on mid-thickness plates, refer to the values in Table 1.
- Welding Current: ~260 A
- Welding Speed: ~600 mm/min
- Gas Flow Rate: ~20 L/min
- Torch Height & Angle: ~15 mm and ~6 degrees, respectively.

4. Welding Execution:

- Perform multi-pass welding for thicker sections (e.g., four passes for 20mm thickness).
- Maintain a consistent torch height, angle, and travel speed throughout the process.
- If welding tubing or parts requiring a clean internal surface, implement a back purge with 100% argon to prevent oxidation ("sugaring") on the root side of the weld.

5. Post-Weld Inspection and Cleaning:

- Visually inspect the weld for defects such as surface porosity, cracks, or poor bead formation.
- For critical applications, use non-destructive testing methods like X-ray inspection to check for internal defects.
- Remove any heat tint (oxide layer) from the weld surface using methods like electro-polishing or pickling to restore full corrosion resistance.

Visual Guides and Workflows

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